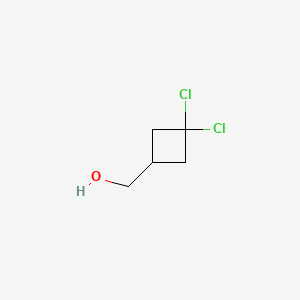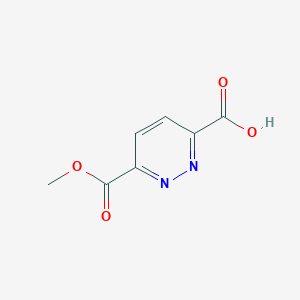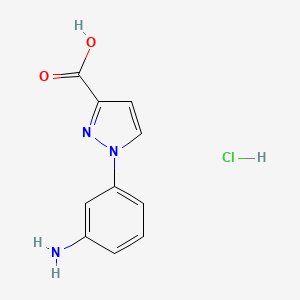![molecular formula C10H15ClN2 B13464046 (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride CAS No. 2913279-67-9](/img/structure/B13464046.png)
(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride is a chemical compound that features a cyclopropylmethyl group and a pyridin-4-ylmethyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride typically involves the reaction of cyclopropylmethylamine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyridine: A compound with a similar pyridine structure but different functional groups.
Cyclopropylamine: A compound with a similar cyclopropyl group but different amine structure.
N-(pyridin-4-yl)pyridin-4-amine: A compound with a similar pyridine structure but different substitution pattern.
Uniqueness
(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride is unique due to the combination of the cyclopropylmethyl and pyridin-4-ylmethyl groups attached to the amine. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
2913279-67-9 |
|---|---|
Formule moléculaire |
C10H15ClN2 |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-cyclopropyl-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-9(1)7-12-8-10-3-5-11-6-4-10;/h3-6,9,12H,1-2,7-8H2;1H |
Clé InChI |
JOKGRLFRMMRKNR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNCC2=CC=NC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


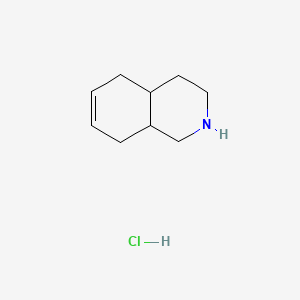
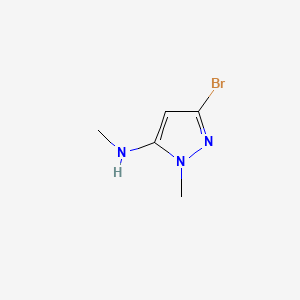
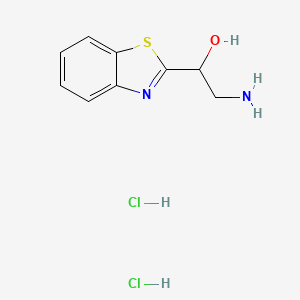
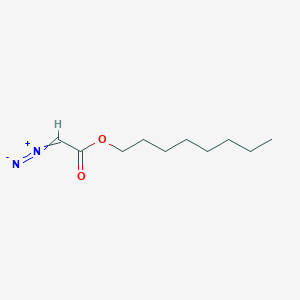
![2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)

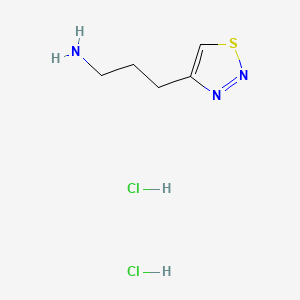
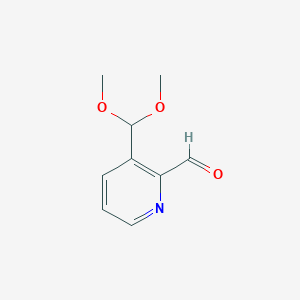
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)

